

Application Notes and Protocols for COLO 320

Cell Culture and Compound Screening

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Compound of Interest

Compound Name: LL320

Cat. No.: B15562162

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the culture of the human colon adenocarcinoma cell line COLO 320 and its derivatives (COLO 320DM, COLO-320HSR). As no specific experimental protocol for "**LL320**" has been identified in publicly available literature, this guide will utilize the COLO 320 cell line as a model system for establishing a general experimental protocol for evaluating a hypothetical compound, designated **LL320**. This document includes comprehensive methodologies for cell line maintenance, a protocol for compound screening, and a representative signaling pathway relevant to this cell line.

Introduction to COLO 320 Cell Lines

The COLO 320 cell line and its subclones, COLO 320DM and COLO-320HSR, were derived from a moderately undifferentiated adenocarcinoma of the sigmoid colon from a 55-year-old Caucasian female.[1][2] These cell lines are characterized by their rounded and refractile morphology and can grow as a mixture of adherent and suspension cells.[3] A key feature of the COLO 320DM subclone is the presence of double minute (DM) chromosomes, while the COLO-320HSR subclone exhibits homogeneously staining regions (HSR).[1][4] These cytogenetic abnormalities are associated with gene amplification, including the MYC oncogene in COLO-320HSR, making these cells a valuable model for studying cancer genetics and drug response.[5] Researchers frequently use these cell lines to investigate signaling pathways implicated in colorectal cancer, such as the Wnt/ β -catenin, PI3K/Akt, and MAPK pathways.[5]

Quantitative Data for COLO 320 Cell Culture

The following table summarizes key quantitative parameters for the successful culture of COLO 320 and its derivative cell lines.

Parameter	COLO 320	COLO 320DM	COLO-320HSR
Doubling Time	~24-38 hours[6]	Not specified	Not specified
Seeding Density	1-3 x 10 ⁶ cells / T75 flask[7]	1 x 10 ⁴ cells/cm ² [8]	Not specified
Culture Medium	RPMI-1640[6]	RPMI-1640 or Ham's F12[1]	RPMI-1640
FBS Concentration	10%[6]	10%[1]	10%
Incubation Temp.	37°C[7]	37°C[1]	37°C[5]
CO ₂ Concentration	5%[7]	5%[1]	5%[5]

Experimental Protocols

Protocol 1: Culture of COLO 320 Cell Lines

This protocol outlines the steps for thawing, maintaining, and passaging COLO 320, COLO 320DM, and COLO-320HSR cells.

Materials:

- COLO 320, COLO 320DM, or COLO-320HSR cells (cryopreserved)
- Complete growth medium: RPMI-1640 or Ham's F12 supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA (for adherent cells)
- Sterile cell culture flasks (T25 or T75)

- Sterile centrifuge tubes
- Water bath at 37°C
- Incubator at 37°C with 5% CO₂
- Biosafety cabinet

Procedure:

- Thawing of Cryopreserved Cells:
 1. Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
 2. Wipe the outside of the vial with 70% ethanol.
 3. Under sterile conditions in a biosafety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
 4. Centrifuge at 125 x g for 5-7 minutes.
 5. Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
 6. Transfer the cell suspension to a T25 or T75 culture flask.
 7. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Line Maintenance:
 1. Observe the cells daily using an inverted microscope to monitor their health and confluency.
 2. Change the medium every 2-3 days. For cells with both adherent and suspension populations, gently aspirate the medium, leaving the attached cells, and replace it with fresh medium. The cells in suspension can be collected by centrifugation and re-plated in the same flask.

- Subculturing (Passaging):

1. For mixed adherent and suspension cultures:

- Aspirate the medium containing the suspension cells into a centrifuge tube.
- Wash the adherent cells with sterile PBS.
- Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until the cells detach.
- Add 5-10 mL of complete growth medium to inactivate the trypsin.
- Combine the trypsinized cells with the suspension cells from the centrifuge tube.
- Centrifuge the entire cell suspension at 125 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and dispense into new flasks at the desired seeding density (e.g., 1:2 to 1:4 split).[\[7\]](#)

2. For primarily suspension cultures:

- Transfer the cell suspension to a centrifuge tube.
- Centrifuge at 125 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and dispense into new flasks at a density of $3-9 \times 10^5$ cells/mL.

Protocol 2: Evaluation of Hypothetical Compound LL320 on COLO 320 Cell Viability (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a hypothetical compound, **LL320**, on COLO 320 cells using a colorimetric MTT assay.

Materials:

- COLO 320 cells

- Complete growth medium
- Hypothetical compound **LL320** (stock solution in a suitable solvent, e.g., DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 1. Harvest and count COLO 320 cells as described in Protocol 1.
 2. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 3. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.
- Compound Treatment:
 1. Prepare serial dilutions of the **LL320** stock solution in complete growth medium to achieve the desired final concentrations.
 2. Include a vehicle control (medium with the same concentration of the solvent used for **LL320**, e.g., 0.1% DMSO) and a no-cell control (medium only).
 3. Carefully remove the medium from the wells and add 100 μ L of the prepared compound dilutions or control solutions.
 4. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

- MTT Assay:
 1. After the incubation period, add 10 μ L of MTT solution to each well.
 2. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 3. Carefully aspirate the medium containing MTT.
 4. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 5. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 6. Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
 1. Subtract the average absorbance of the no-cell control wells from all other readings.
 2. Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
 - $\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control cells}) \times 100$
 3. Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Dose-Response Data for LL320

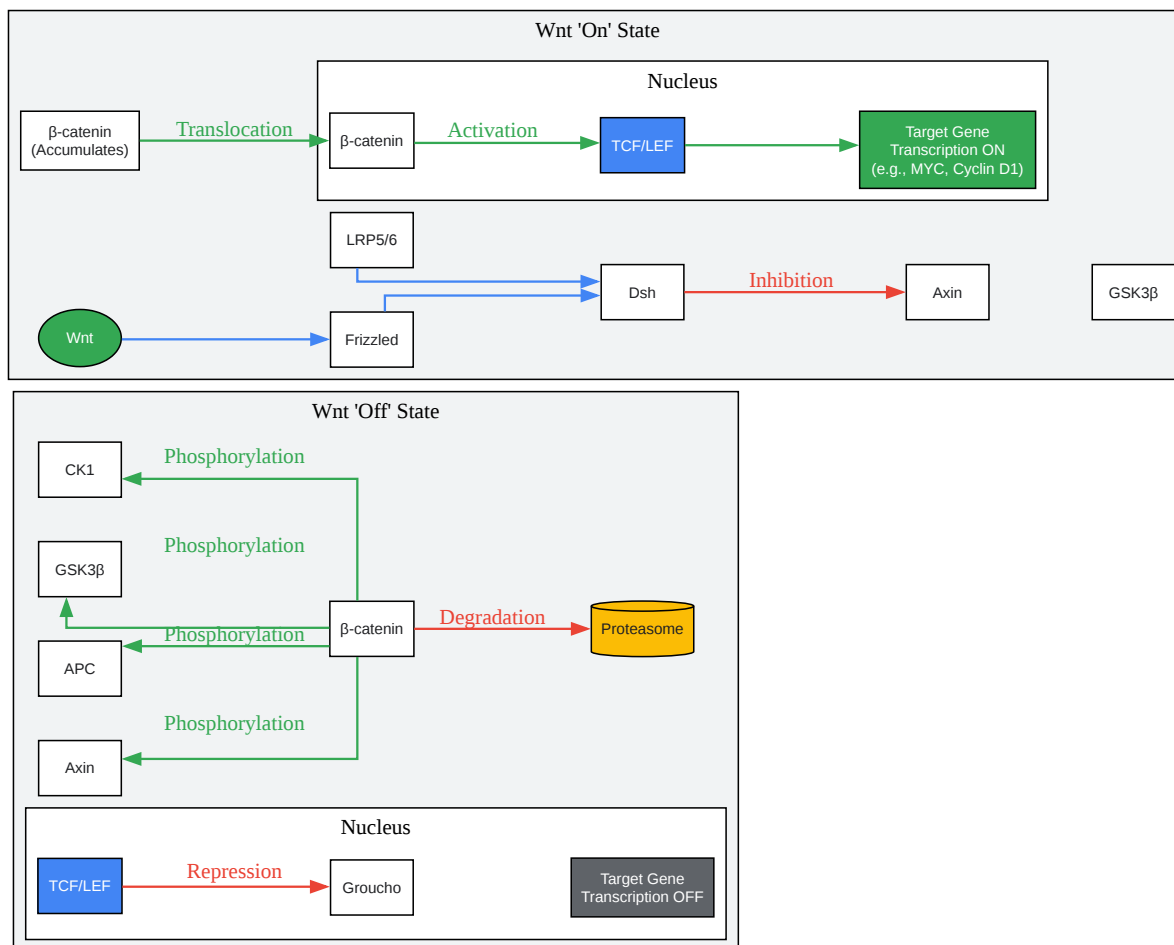
The following table presents illustrative data from an MTT assay evaluating the effect of the hypothetical compound **LL320** on COLO 320 cell viability after 48 hours of treatment.

LL320 Concentration (μM)	Average Absorbance (570 nm)	% Viability
0 (Vehicle Control)	1.250	100%
0.1	1.235	98.8%
1	1.150	92.0%
5	0.875	70.0%
10	0.625	50.0%
25	0.313	25.0%
50	0.150	12.0%
100	0.050	4.0%

Signaling Pathway and Experimental Workflow Diagrams

Wnt/ β -catenin Signaling Pathway in Colorectal Cancer

The Wnt/ β -catenin signaling pathway is frequently dysregulated in colorectal cancer. The diagram below illustrates the canonical pathway in its "off" and "on" states. In many colorectal cancers, mutations in components like APC lead to constitutive activation of this pathway, promoting cell proliferation.

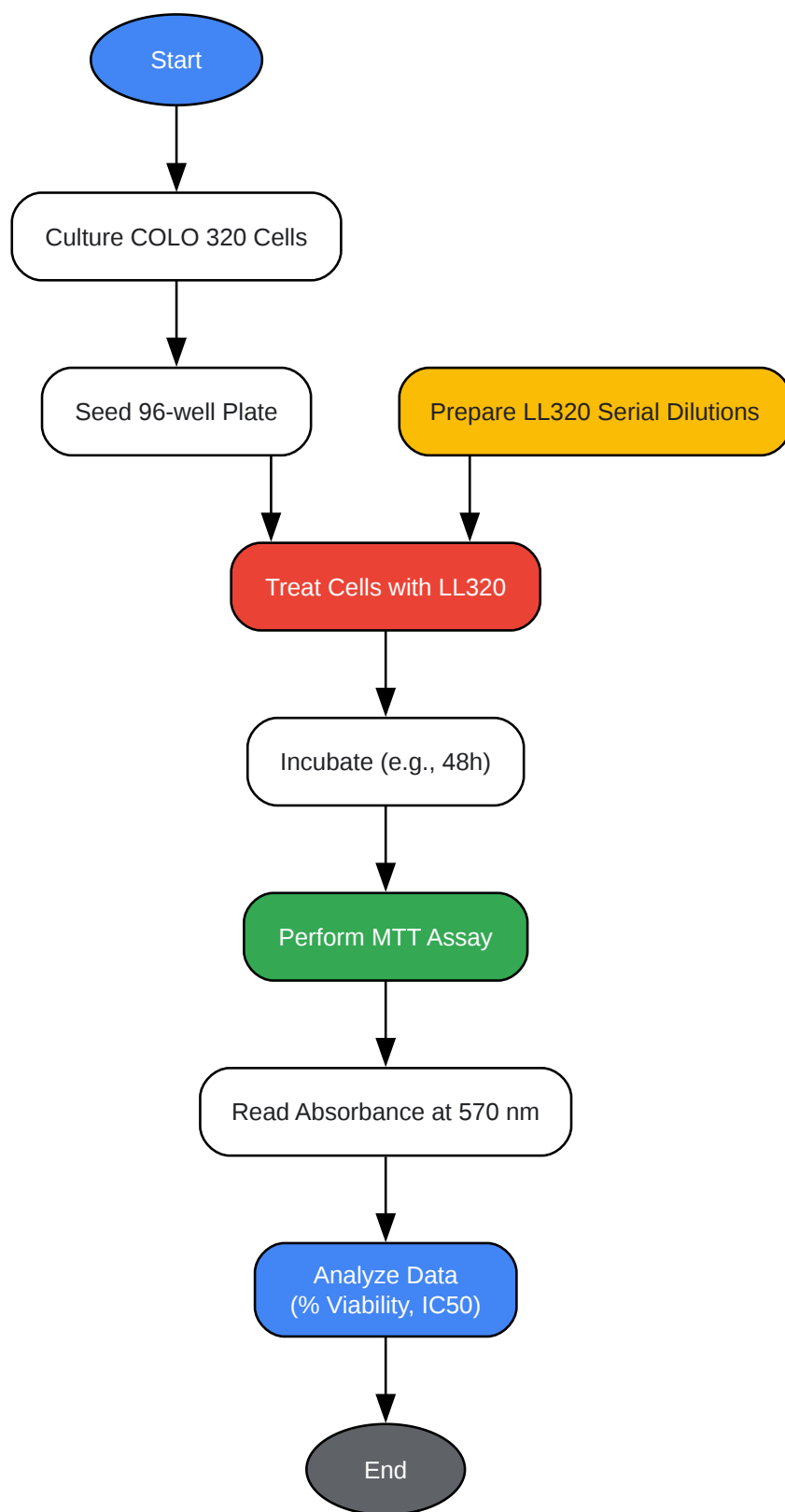


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Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for LL320 Compound Screening

The following diagram outlines the logical flow of the experimental protocol for evaluating the effect of the hypothetical compound **LL320** on COLO 320 cells.



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